N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted with a 4-propoxyphenyl group at position 3 and a hydrazide-linked 2,6-dichlorobenzylidene moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
Molecular Formula |
C20H18Cl2N4O2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-10-28-14-8-6-13(7-9-14)18-11-19(25-24-18)20(27)26-23-12-15-16(21)4-3-5-17(15)22/h3-9,11-12H,2,10H2,1H3,(H,24,25)(H,26,27)/b23-12+ |
InChI Key |
PRBQGHNIJLFGBL-FSJBWODESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antioxidant Activity
Research has shown that compounds containing the pyrazole moiety exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of pyrazole can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has been evaluated for its ability to inhibit oxidative stress through various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. These assays indicate that pyrazole derivatives can offer protection against cellular damage caused by reactive oxygen species (ROS) .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are another area of significant interest. Studies have reported that compounds similar to this compound exhibit potent antibacterial and antifungal activities. In vitro tests have shown effectiveness against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections .
Drug Design and Synthesis
This compound serves as a valuable scaffold in drug design. Its structural features allow for the modification and synthesis of new derivatives with enhanced biological activities. Researchers have utilized this compound to create novel hybrids that combine different pharmacophores for improved therapeutic efficacy against diseases such as cancer and inflammation .
Case Studies
- Antioxidant Evaluation : A study demonstrated that a series of pyrazole derivatives were synthesized and tested for their antioxidant activity using DPPH and other radical scavenging assays. The results indicated that certain modifications to the pyrazole structure significantly enhanced their efficacy .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of pyrazole-based compounds, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrazole-Carbohydrazides
The target compound belongs to a broader class of pyrazole-carbohydrazide derivatives. Key structural analogs include:
Key Observations :
- Chlorine Position: The 2,6-dichloro configuration in the target compound (vs.
- Propoxyphenyl vs. Methoxybenzyloxy : The 4-propoxyphenyl group in the target compound offers a balance between solubility and lipophilicity compared to the more polar methoxybenzyloxy substituent in .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Pyrazole-carbohydrazides with 2,6-dichlorophenyl groups (e.g., dicloxacillin sodium derivatives) exhibit notable antibacterial activity due to chlorine’s electron-withdrawing effects, which stabilize the molecule in biological environments .
- Anti-inflammatory Potential: Analogous compounds like 3,5-diphenyl-1H-pyrazole derivatives (e.g., ) show anti-inflammatory and antipyretic activities, suggesting the target compound may share similar mechanisms via COX-2 inhibition.
- Solubility : The 4-propoxyphenyl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl in E-DPPC), as evidenced by logP calculations in related derivatives .
Biological Activity
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its molecular formula is CHClNO, and it has been synthesized and evaluated for various pharmacological properties.
- Molecular Weight : 417.29 g/mol
- CAS Number : 1285536-38-0
- Structure : The compound features a pyrazole core with substituents that enhance its biological activity.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, a related compound demonstrated an IC value of 49.85 µM against cancer cell lines, indicating potent growth inhibitory effects . The mechanism involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy.
Antiinflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. One study reported that specific derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs .
Anticonvulsant Activity
Another area of investigation is the anticonvulsant potential of pyrazole derivatives. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models, suggesting a neuroprotective role .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features. The presence of the dichlorophenyl group and the propoxyphenyl moiety are believed to enhance its interaction with biological targets, leading to improved pharmacological effects.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC = 49.85 µM | |
| Anti-inflammatory | Up to 85% TNF-α inhibition | |
| Anticonvulsant | Reduced seizure activity |
Case Studies
- Antitumor Study : In a study conducted by Xia et al., the synthesized pyrazole derivatives were screened against various cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in tumor cells.
- Anti-inflammatory Research : A recent review highlighted the anti-inflammatory properties of pyrazole derivatives, noting their ability to inhibit key inflammatory mediators in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
- Anticonvulsant Evaluation : A study on related pyrazoline compounds indicated promising anticonvulsant activity in pentylenetetrazole-induced seizure models, showing a reduction in seizure severity and frequency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
